decyl N-(3-chloro-4-methoxyphenyl)carbamate
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Overview
Description
Decyl N-(3-chloro-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a decyl group, a 3-chloro-4-methoxyphenyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl N-(3-chloro-4-methoxyphenyl)carbamate typically involves the reaction of decyl alcohol with 3-chloro-4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:
Decyl alcohol+3-chloro-4-methoxyphenyl isocyanate→Decyl N-(3-chloro-4-methoxyphenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Decyl N-(3-chloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized carbamate derivatives.
Reduction: Amines.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Decyl N-(3-chloro-4-methoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decyl N-(3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Decyl N-(3-chloro-4-methylphenyl)carbamate
- Decyl N-(3-chloro-4-ethoxyphenyl)carbamate
- Decyl N-(3-chloro-4-hydroxyphenyl)carbamate
Uniqueness
Decyl N-(3-chloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C18H28ClNO3 |
---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
decyl N-(3-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C18H28ClNO3/c1-3-4-5-6-7-8-9-10-13-23-18(21)20-15-11-12-17(22-2)16(19)14-15/h11-12,14H,3-10,13H2,1-2H3,(H,20,21) |
InChI Key |
MPYXGCDXOYEDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
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